molecular formula C18H22N2O2 B8499616 N1-(tert-butoxycarbonyl)-N2-(4-biphenylylmethyl)hydrazine

N1-(tert-butoxycarbonyl)-N2-(4-biphenylylmethyl)hydrazine

Cat. No.: B8499616
M. Wt: 298.4 g/mol
InChI Key: FNMVTGLKOYJBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(tert-butoxycarbonyl)-N2-(4-biphenylylmethyl)hydrazine is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

tert-butyl N-[(4-phenylphenyl)methylamino]carbamate

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-19-13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H,20,21)

InChI Key

FNMVTGLKOYJBBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Bromomethyl)biphenyl (2.0 g, 8.1 mmol, 1.0 eq.) and DIPEA (1.4 mL, 1.0 eq.) were dissolved in DMF (40.0 mL). t-Butyl carbazate (2.1 g, 16.2 mmol, 2.0 eq.) was added and the mixture was stirred at room temperature overnight. The mixture was partially concentrated, and the residue was partitioned between EtOAc and a saturated aqueous NaHCO3 solution. The EtOAc layer was then dried over Na2SO4 and concentrated. The crude product was purified by flash chromatography (0-60% EtOAc/hexanes with 0.5% DIPEA) to yield compound 1, N′-biphenyl-4-ylmethyl-hydrazinecarboxylic acid t-butyl ester (1.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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